1,4-Dioxaspiro[4.5]decan-8-one
Overview
Description
1,4-Dioxaspiro[4.5]decan-8-one, also known as this compound, is a useful research compound. Its molecular formula is C8H12O3 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary targets of 1,4-Dioxaspiro[4It’s known that this compound can be used as a biochemical reagent , suggesting that it may interact with various biological targets.
Mode of Action
The exact mode of action of 1,4-Dioxaspiro[4It’s known that this compound can be used in a study of microwave-assisted reductive amination , indicating that it may interact with its targets through amination reactions.
Biochemical Pathways
1,4-Dioxaspiro[4.5]decan-8-one can be converted into a series of 5-alkoxytryptamine derivatives, including serotonin, melatonin, and bufotenin, via a novel aromatization process . These derivatives are involved in various biochemical pathways, such as the serotonin pathway and melatonin pathway, which play crucial roles in mood regulation, sleep-wake cycles, and other physiological processes.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,4-Dioxaspiro[4Its solubility in various solvents like chloroform and methanol suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of 1,4-Dioxaspiro[4Its ability to be converted into various 5-alkoxytryptamine derivatives suggests that it may have diverse effects depending on the specific derivative and its interaction with cellular targets.
Action Environment
Environmental factors that could influence the action, efficacy, and stability of 1,4-Dioxaspiro[4It’s known that this compound is sensitive to moisture , suggesting that humidity could affect its stability. Additionally, its use in microwave-assisted reactions indicates that temperature could influence its reactivity.
Biochemical Analysis
Biochemical Properties
1,4-Dioxaspiro[4.5]decan-8-one is used in the preparation of a series of potent analgesic compounds . It is also used as a building block in the synthesis of tritium labelled probes for the autoradiography study of the dopamine reuptake complex .
Molecular Mechanism
It is known to be involved in the preparation of potent analgesic compounds , suggesting it may interact with pain signaling pathways
Properties
IUPAC Name |
1,4-dioxaspiro[4.5]decan-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7-1-3-8(4-2-7)10-5-6-11-8/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRKCBWIVLSRBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340791 | |
Record name | 1,4-Dioxaspiro[4.5]decan-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4746-97-8 | |
Record name | 1,4-Dioxaspiro[4.5]decan-8-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4746-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dioxaspiro[4.5]decan-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Dioxaspiro[4.5]decan-8-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.225 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 1,4-Dioxaspiro[4.5]decan-8-one in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a ketone and a protected ketone (ketal) group, makes it valuable for constructing complex molecules. Researchers have utilized it in synthesizing various compounds, including:
- Pharmaceutical intermediates: These are crucial precursors in drug discovery and development. []
- Liquid crystals: These materials are essential components in displays and other technologies relying on light modulation. []
- Insecticides: These compounds play a vital role in agriculture and pest control. []
- Fluorenes and Dibenzo[g,p]chrysenes: These polycyclic aromatic hydrocarbons have applications in optoelectronic materials and dyes. []
- Spiroheterocyclic compounds: This diverse class of compounds displays a wide range of biological activities and finds applications in medicinal chemistry. []
Q2: How can this compound be synthesized efficiently?
A2: A recent study [] presents an optimized method for synthesizing this compound from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane using selective deketalization in an acidic solution.
Q3: Can you provide an example of this compound's use in total synthesis?
A3: Researchers successfully employed this compound in the total synthesis of Bifidenone [], a natural product exhibiting tubulin polymerization inhibition properties. This 12-step synthesis highlights the compound's utility in constructing complex natural products with potential medicinal applications.
Q4: Are there any spectroscopic characterizations available for this compound?
A4: While the provided abstracts don't detail specific spectroscopic data, the synthesis papers mention characterization using IR and 1H NMR spectroscopy. [] These techniques confirm the compound's structure and purity. Further spectroscopic data might be available in the full research articles or supplementary information.
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